molecular formula C6H9BrO3 B6463341 ethyl 3-bromo-4-oxobutanoate CAS No. 56580-46-2

ethyl 3-bromo-4-oxobutanoate

Cat. No.: B6463341
CAS No.: 56580-46-2
M. Wt: 209.04 g/mol
InChI Key: LNNMULCOMQAULG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-oxobutanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated derivative of ethyl acetoacetate and is commonly used as a building block in organic synthesis. This compound is known for its reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-oxobutanoate can be synthesized through the bromination of ethyl acetoacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Ethyl 3-amino-4-oxobutanoate or ethyl 3-thio-4-oxobutanoate.

    Reduction: Ethyl 3-hydroxy-4-oxobutanoate.

    Cycloaddition: Benzindenoazepine derivatives.

Scientific Research Applications

Ethyl 3-bromo-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-oxobutanoate involves its reactivity as an electrophile. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The compound can also undergo cycloaddition reactions, forming complex ring structures that are valuable in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, reduction, and cycloaddition, sets it apart from similar compounds .

Properties

IUPAC Name

ethyl 3-bromo-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(7)4-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNMULCOMQAULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0-5° C. mechanically-stirred solution in diethyl ether (100 mL) of succinaldehydic acid ethyl ester (10.0 g, 77 mmol) was added bromine (3.9 g, 151 mmol) over 2.5 hours. The reaction mixture was stirred for an additional 1.25 hours and the ether was distilled at atmospheric pressure. The remaining yellow oil was distilled (6.0-6.5 mm Hg, bp 95-101° C.) to give 3-bromosuccinaldehydic acid ethyl ester (10.7 g, 66%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-bromo-4-oxobutanoate
Reactant of Route 2
ethyl 3-bromo-4-oxobutanoate
Reactant of Route 3
ethyl 3-bromo-4-oxobutanoate
Reactant of Route 4
ethyl 3-bromo-4-oxobutanoate
Reactant of Route 5
ethyl 3-bromo-4-oxobutanoate
Reactant of Route 6
ethyl 3-bromo-4-oxobutanoate

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